molecular formula C9H10N2 B3049598 Cyanamide, ethylphenyl- CAS No. 21184-21-4

Cyanamide, ethylphenyl-

Cat. No. B3049598
CAS RN: 21184-21-4
M. Wt: 146.19 g/mol
InChI Key: JOVPBMWDCCBPJH-UHFFFAOYSA-N
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Description

Cyanamide, ethylphenyl- (CAS: 420-04-2) is an organic compound that appears as a white solid . It finds applications in both agriculture and pharmaceutical production. One of its common derivatives is calcium cyanamide . In agriculture, cyanamide is used during spring to stimulate uniform bud opening, foliation, and flowering. Additionally, a 50% aqueous solution of cyanamide serves as a biocide, particularly in pig farming, effectively combating certain bacteria and flies at various developmental stages .


Synthesis Analysis

The synthesis of cyanamide, ethylphenyl-, involves specific chemical reactions. While I don’t have the exact synthetic pathway for this compound, it typically starts from readily available precursors and undergoes transformations to yield the desired product. Researchers have explored various synthetic routes, and further studies may reveal novel approaches or optimizations .


Molecular Structure Analysis

The molecular structure of cyanamide, ethylphenyl-, consists of an ethyl group (C₂H₅) attached to a phenyl ring (C₆H₅), with a cyano group (CN) bonded to the nitrogen atom. The chemical formula is C₉H₁₀N₂ . The arrangement of atoms and bonds determines its properties and reactivity .

properties

IUPAC Name

ethyl(phenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPBMWDCCBPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481764
Record name Cyanamide, ethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanamide, ethylphenyl-

CAS RN

21184-21-4
Record name Cyanamide, ethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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